8-(p-Sulfophenyl)theophylline hydrate

Aqueous solubility Formulation In vitro assay design

Choose 8-(p-Sulfophenyl)theophylline hydrate for its unmatched combination of sub-micromolar adenosine receptor potency, complete aqueous solubility (>20 mM), and functional peripheral restriction due to BBB impermeability. Unlike theophylline, it eliminates PDE inhibition confounds, and unlike 8-phenyltheophylline, it requires no DMSO. The hydrate form ensures accurate gravimetric preparation for reproducible dose-response studies. Ideal for cardiovascular, metabolic, and renal models requiring dissection of peripheral adenosine receptor contributions without central effects.

Molecular Formula C13H14N4O6S
Molecular Weight 354.34 g/mol
Cat. No. B8055594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(p-Sulfophenyl)theophylline hydrate
Molecular FormulaC13H14N4O6S
Molecular Weight354.34 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O.O
InChIInChI=1S/C13H12N4O5S.H2O/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22;/h3-6H,1-2H3,(H,14,15)(H,20,21,22);1H2
InChIKeyAYQOEZBHENEBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>53.2 [ug/mL] (The mean of the results at pH 7.4)

8-(p-Sulfophenyl)theophylline Hydrate: Chemical Identity, Pharmacological Class, and Key Procurement-Relevant Characteristics


8-(p-Sulfophenyl)theophylline hydrate (8-SPT; CAS 80206-91-3) is a synthetic 8-arylxanthine derivative of theophylline, classified as a non-selective adenosine receptor antagonist with activity across A1, A2A, and A2B subtypes . The compound bears a permanently charged p-sulfophenyl substituent at the 8-position of the xanthine core, which confers exceptional aqueous solubility (>20 mM) and restricts its distribution to the extracellular compartment by preventing passive membrane permeation . The hydrate form is the most commonly supplied solid-state variant, providing defined water stoichiometry (typically monohydrate; MW 354.34 g/mol) that enables accurate gravimetric preparation of aqueous solutions for in vitro and in vivo pharmacological studies. Unlike theophylline, 8-SPT lacks significant phosphodiesterase (PDE) inhibitory activity and does not cross the blood-brain barrier, two properties that define its distinct experimental utility as a peripherally restricted adenosine receptor antagonist .

Why Generic Adenosine Antagonists Cannot Substitute for 8-(p-Sulfophenyl)theophylline Hydrate in Experimental Pharmacology


Although multiple xanthine-based adenosine receptor antagonists share a common purine scaffold, 8-(p-sulfophenyl)theophylline hydrate occupies a unique intersection of physicochemical and pharmacological properties that cannot be replicated by simply selecting theophylline, caffeine, 8-phenyltheophylline, or 8-cyclopentyltheophylline as substitutes. Theophylline is a dual-mechanism agent with significant PDE inhibition that confounds interpretation of adenosine-receptor-specific effects . Caffeine has lower adenosine receptor potency (Ki ~55 µM at A1) and readily penetrates the CNS, producing stimulant effects unrelated to peripheral adenosine blockade . 8-Phenyltheophylline, while more potent, has an aqueous solubility of only ~10 µM, severely limiting in vitro assay design and precluding reliable in vivo aqueous dosing . 8-Cyclentyltheophylline (CPT) is highly A1-selective and brain-penetrant (49% CNS penetration at 10 min), making it unsuitable for studies requiring peripheral restriction or combined A1/A2 blockade . Only 8-SPT combines sub-micromolar-to-low-micromolar adenosine receptor potency, full water solubility for DMSO-free experimental design, functional peripheral restriction due to BBB impermeability, and clean pharmacology free of confounding PDE inhibition—a constellation of properties that defines its irreplaceability as a research tool compound.

Quantitative Differentiation Evidence for 8-(p-Sulfophenyl)theophylline Hydrate Against Closest Analogs and Alternatives


Aqueous Solubility: >2,000-Fold Improvement Over the Non-Sulfonated Parent 8-Phenyltheophylline

8-(p-Sulfophenyl)theophylline (8-SPT) exhibits aqueous solubility exceeding 20 mM, compared to approximately 10 µM for its non-sulfonated structural analog 8-phenyltheophylline—a greater than 2,000-fold enhancement directly attributable to the permanently ionized p-sulfophenyl substituent . In the same study, the structurally related 8-(p-carboxyphenyl)theophylline achieved only 90 µM solubility, confirming the sulfonate moiety as the critical solubility determinant. This solubility advantage enables preparation of concentrated aqueous stock solutions without organic co-solvents such as DMSO, which themselves can introduce confounding pharmacological effects in sensitive biological assays.

Aqueous solubility Formulation In vitro assay design

Blood-Brain Barrier Impermeability: Zero Detectable CNS Penetration vs. 49% for 8-Cyclopentyltheophylline

Following intraperitoneal administration of 50 mg/kg in mice, 8-(p-sulfophenyl)theophylline (8-PST) produced no detectable brain levels by ex vivo radioligand binding, whereas 8-cyclopentyltheophylline (CPT) at 25 mg/kg i.p. achieved 49% of theoretical brain penetration at 10 minutes post-injection, and 8-cyclopentyl-1,3-dipropylxanthine (CPX) at 0.25 mg/kg achieved 17% . This finding was independently corroborated by Evoniuk et al. (1987), who reported no detectable brain levels of 8-SPT at 50 mg/kg i.p. in rats . In contrast, theophylline and caffeine both readily enter the CNS and produce central stimulant effects that confound interpretation of peripheral adenosine receptor pharmacology.

Blood-brain barrier Peripheral restriction In vivo pharmacology

Absence of Phosphodiesterase Inhibition: Clean Adenosine Receptor Pharmacology vs. Dual-Mechanism Theophylline

In the guinea pig ileum longitudinal muscle preparation, 8-(p-sulfo)phenyltheophylline (8-SPT) produced prejunctional enhancement of contractile responses that was entirely unaffected by co-administration of the cyclic AMP phosphodiesterase inhibitor ZK 62.711. In contrast, theophylline's postjunctional inhibitory action was markedly enhanced by ZK 62.711, confirming that theophylline's pharmacological profile reflects combined adenosine receptor antagonism and intracellular PDE inhibition . The study concluded that 8-SPT is 'selectively acting on extracellular adenosine receptors, and lacking in phosphodiesterase inhibition, because of negligible intracellular penetration due to its permanent charge in aqueous solution' . This functional separation was anticipated in the original Daly et al. (1985) characterization, which noted that 8-(p-sulfophenyl)xanthines have 'probable lack of effect on phosphodiesterases' .

Phosphodiesterase inhibition Mechanistic selectivity Experimental confounds

Adenosine Receptor Antagonist Potency: 2–5-Fold More Potent Than Theophylline at A1 and A2 Receptors

In a direct comparative study using rat cerebral cortical membranes (A1) and guinea pig cerebral cortical slices (A2), 8-(p-sulfophenyl)theophylline (8-SPT) exhibited a Ki of 4.5 ± 0.5 µM at A1 receptors and 6.3 ± 1.3 µM at A2 receptors, compared to theophylline's Ki of 14 ± 3 µM at A1 and 14 ± 2 µM at A2 . This represents a 3.1-fold potency advantage at A1 receptors and a 2.2-fold advantage at A2 receptors, with an A2/A1 selectivity ratio of 1.6 for 8-SPT versus 1.0 for theophylline. Independent radioligand binding across all four rat adenosine receptor subtypes confirmed 8-SPT Ki values of 3.2 ± 1.2 µM (A1), 57 ± 4 µM (A2A), 2.2 ± 0.8 µM (A2B), and >100 µM (A3) , revealing a significant selectivity window (~18-fold) for A1 and A2B over A2A that theophylline does not exhibit.

Adenosine receptor affinity A1 antagonist A2 antagonist Ki comparison

In Vivo Cardiovascular Antagonism: Nearly 2-Fold Greater Potency Than Caffeine at Peripheral Adenosine Receptors

In anesthetized rats, both caffeine and 8-(p-sulfophenyl)theophylline (8-SPT) were evaluated for their ability to block adenosine-induced hypotension. 8-SPT exhibited an EC50 of 48 µM, compared to 92 µM for caffeine—a 1.9-fold greater in vivo potency at peripheral cardiovascular adenosine receptors . Critically, 8-SPT at 50 mg/kg i.p. produced no detectable brain levels, whereas caffeine freely distributes into the CNS, confirming that the cardiovascular antagonism by 8-SPT occurs exclusively at peripheral sites. Both compounds lacked A1 vs. A2 subtype selectivity in this preparation, but 8-SPT's peripheral restriction ensures that the observed hemodynamic effects are not confounded by central adenosine receptor blockade or the well-known CNS stimulant actions of caffeine.

Cardiovascular pharmacology In vivo potency Peripheral adenosine antagonism

A1 Receptor Selectivity Among 8-p-Sulfo Analogs: 8-SPT Is One of Only Two Sulfophenyl Xanthines Retaining A1 Preference

A systematic SAR analysis of 8-phenyl and 8-cycloalkyl substituent effects across multiple xanthine scaffolds (theophylline, caffeine, 1,3-dipropylxanthine, and others) revealed that introduction of a p-sulfo substituent on the 8-phenyl ring generally reduces A1 receptor selectivity compared to the parent 8-phenyl compounds. Among the 8-p-sulfo analogs evaluated, only 8-(p-sulfophenyl)theophylline and 1,3-dipropyl-8-(p-sulfophenyl)xanthine retained A1 receptor selectivity, whereas the 8-p-sulfophenyl derivatives of caffeine, 1,3-dipropyl-7-methylxanthine, and 3-propylxanthine shifted toward A2 selectivity . This means that within the water-soluble 8-sulfophenyl xanthine series, 8-SPT is one of only two compounds that preserve A1-preferring antagonist activity, making it the most readily accessible (theophylline-derived) member of this A1-selective sulfophenyl subset.

A1 selectivity Structure-activity relationship 8-p-sulfophenyl xanthines

Evidence-Backed Application Scenarios for 8-(p-Sulfophenyl)theophylline Hydrate in Research and Industrial Settings


Peripheral Cardiovascular Adenosine Receptor Studies Requiring CNS-Excluded Antagonism

In cardiovascular pharmacology protocols designed to isolate the role of peripheral adenosine receptors in hypotension, bradycardia, or vasodilation, 8-SPT is the antagonist of choice. Its EC50 of 48 µM for blocking adenosine-induced hypotension is nearly 2-fold more potent than caffeine (EC50 = 92 µM), and its demonstrated inability to cross the blood-brain barrier at doses up to 50 mg/kg i.p. ensures that observed hemodynamic effects arise exclusively from peripheral receptor blockade . This peripheral restriction has been independently confirmed by two laboratories using different methodologies (ex vivo binding and direct brain level measurement), providing robust evidence that 8-SPT eliminates the CNS confound inherent to theophylline, caffeine, and brain-penetrant analogs such as CPT and CPX .

DMSO-Free In Vitro Pharmacological Assays Requiring High-Concentration Aqueous Adenosine Antagonism

For in vitro experimental systems sensitive to organic solvents—including primary cell cultures, superfused tissue preparations, and microdialysis—8-SPT's aqueous solubility exceeding 20 mM (>6.7 mg/mL) enables preparation of concentrated antagonist solutions without DMSO . This contrasts dramatically with 8-phenyltheophylline, whose ~10 µM solubility limit necessitates DMSO concentrations that independently modulate ion channels, receptors, and cell viability. The hydrate form's defined water stoichiometry (typically monohydrate) further supports accurate molarity calculations for reproducible dose-response studies.

Mechanistic Studies Requiring Unambiguous Adenosine Receptor Antagonism Without PDE Inhibition Confounds

In experiments where cAMP-dependent signaling pathways are the primary readout (e.g., adenylate cyclase assays, cAMP accumulation studies, or PKA activation measurements), theophylline's dual action as both adenosine receptor antagonist and PDE inhibitor creates an irreducible ambiguity: elevated cAMP could reflect either receptor blockade or PDE inhibition. 8-SPT resolves this ambiguity entirely, as its permanent sulfonate charge prevents intracellular access and eliminates PDE inhibition, a property confirmed by the inability of the PDE inhibitor ZK 62.711 to modify 8-SPT's functional effects in tissue preparations . The original medicinal chemistry characterization also noted this anticipated advantage, describing 8-(p-sulfophenyl)xanthines as having 'probable lack of effect on phosphodiesterases' .

In Vivo Studies of Peripheral Adenosine Receptor Function in Metabolic and Inflammatory Disease Models

For metabolic (e.g., lipolysis, insulin sensitivity), renal, and inflammatory disease models where adenosine tone at peripheral A1, A2A, and A2B receptors is hypothesized to play a pathological role, 8-SPT provides subtype coverage that is well-characterized quantitatively: Ki values of 3.2 µM (A1), 57 µM (A2A), 2.2 µM (A2B), and >100 µM (A3) have been determined across all four rat adenosine receptor subtypes . This profile—combining A1/A2B preference with A3 exclusion and complete peripheral restriction—enables dose-dependent dissection of peripheral adenosine receptor contributions without the confounding central effects that would accompany theophylline or caffeine administration.

Quote Request

Request a Quote for 8-(p-Sulfophenyl)theophylline hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.